molecular formula C17H20N2O2 B14929276 (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B14929276
M. Wt: 284.35 g/mol
InChI Key: MGYGOPCEQLCUJC-DHZHZOJOSA-N
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Description

(E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 1-ethyl-5-methyl-1H-pyrazol-4-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its chalcone structure makes it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its anti-inflammatory, antioxidant, and anticancer properties. It is studied for its ability to inhibit various enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The biological activity of (E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is crucial in its anti-inflammatory and anticancer effects, where it can inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and biological activities.

    Flavonoids: Compounds structurally related to chalcones, with additional rings and hydroxyl groups, exhibiting a wide range of biological activities.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(4-ETHOXYPHENYL)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE stands out due to the presence of the ethoxyphenyl and pyrazolyl groups, which enhance its biological activity and specificity. These structural features allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H20N2O2/c1-4-19-13(3)16(12-18-19)17(20)11-8-14-6-9-15(10-7-14)21-5-2/h6-12H,4-5H2,1-3H3/b11-8+

InChI Key

MGYGOPCEQLCUJC-DHZHZOJOSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(C=C2)OCC)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(C=C2)OCC)C

Origin of Product

United States

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